molecular formula Re2O7<br>O7Re2 B075600 Rhenium(VII) oxide CAS No. 1314-68-7

Rhenium(VII) oxide

Cat. No.: B075600
CAS No.: 1314-68-7
M. Wt: 484.41 g/mol
InChI Key: NBGOSNNAAHDRLK-UHFFFAOYSA-N
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Description

Rhenium(VII) oxide, also known as dirhenium heptoxide, is an inorganic compound with the chemical formula Re₂O₇. This yellow crystalline solid is the anhydride of perrhenic acid and serves as a precursor to various rhenium compounds. It is a significant material in the field of inorganic chemistry due to its unique properties and applications .

Safety and Hazards

Rhenium(VII) oxide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid dust formation, breathing vapors, mist, or gas, and to ensure adequate ventilation . It is also recommended to use personal protective equipment .

Future Directions

Rhenium(VII) oxide finds some use in organic synthesis as a catalyst for ethenolysis, carbonyl reduction, and amide reduction . It is also used as a catalyst in the production of high-octane fuels, in the synthesis of fine chemicals, and in the manufacture of superalloys for jet engine parts .

Mechanism of Action

Target of Action

Rhenium(VII) oxide, also known as dirhenium heptoxide, primarily targets organic compounds, particularly those containing carbon-carbon double bonds . It acts as a catalyst in various organic reactions .

Mode of Action

this compound interacts with its targets through oxidation and metathesis reactions . It can catalyze the oxidation of olefins and facilitate the rearrangement of allylic alcohols, oximes, and amides . The compound’s mode of action involves the formation of unstable rhenium(VII) alkoxides . Rhenium(VII) oxidizes the alkoxy group while being reduced to a lower oxidation number, predominantly to +6 .

Biochemical Pathways

It is known to be involved in oxidative cyclizations , alkene metathesis , and the formation of bisperoxyacetals . These reactions can lead to various downstream effects, including the synthesis of complex organic compounds.

Pharmacokinetics

It is a yellow crystalline powder that is soluble in water, forming perrhenic acid . This solubility can impact its bioavailability in aqueous environments.

Result of Action

The primary result of this compound’s action is the transformation of organic compounds. It can facilitate the dehydration and rearrangement of certain compounds , and it can catalyze the formation of new compounds through oxidative cyclizations and alkene metathesis .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and the presence of other compounds. It is formed when metallic rhenium or its oxides or sulfides are oxidized at 500–700 °C (900–1,300 °F) in air . The compound’s reactivity can also be affected by the presence of other substances, such as tetramethyltin, with which it reacts to form methylrhenium trioxide .

Biochemical Analysis

Biochemical Properties

Rhenium(VII) oxide acts as a precursor to organorhenium oxides, which are known to catalyze olefin oxidation, metathesis, and other transformations . These reactions involve the interaction of this compound with various enzymes and proteins, leading to significant biochemical changes.

Molecular Mechanism

The molecular mechanism of this compound involves its transformation into organorhenium oxides, which then interact with biomolecules to catalyze various reactions . These interactions can lead to changes in gene expression and enzyme activity.

Comparison with Similar Compounds

  • Manganese(VII) oxide (Mn₂O₇)
  • Technetium(VII) oxide (Tc₂O₇)
  • Perrhenic acid (HReO₄)

Comparison: Rhenium(VII) oxide is unique due to its high stability and ability to form a wide range of organorhenium compounds. Unlike manganese(VII) oxide and technetium(VII) oxide, this compound is more stable and less reactive, making it more suitable for industrial applications .

Properties

IUPAC Name

trioxo(trioxorheniooxy)rhenium
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InChI

InChI=1S/7O.2Re
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InChI Key

NBGOSNNAAHDRLK-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

O=[Re](=O)(=O)O[Re](=O)(=O)=O
Source PubChem
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Molecular Formula

Re2O7, O7Re2
Record name Rhenium(VII) oxide
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DSSTOX Substance ID

DTXSID00894901
Record name Dirhenium heptaoxide
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Molecular Weight

484.41 g/mol
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Physical Description

Canary yellow solid; Highly deliquescent; [Merck Index] Yellow or greenish-yellow powder; [MSDSonline]
Record name Rhenium heptoxide
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CAS No.

1314-68-7
Record name Rhenium heptoxide
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Record name Rhenium oxide (Re2O7)
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Record name Dirhenium heptaoxide
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Record name Dirhenium heptaoxide
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Record name RHENIUM HEPTOXIDE
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Q & A

ANone: The interaction of Rhenium(VII) oxide with its target depends heavily on the application.

  • In olefin metathesis: Re₂O₇, often supported on alumina, reacts with olefins to form metallacyclobutane intermediates. [, ] These intermediates then decompose to regenerate the catalyst and produce new olefins, enabling reactions like alkene self-metathesis and cross-metathesis. []
  • In dehydration reactions: Re₂O₇ acts as a Lewis acid, coordinating to the oxygen atom of the alcohol. [, , ] This interaction weakens the C-O bond, facilitating the elimination of water and the formation of an olefin. [, , ]
  • In oxidative cyclizations: Re₂O₇ activates bis-homoallylic alcohols, promoting their cyclization into poly-tetrahydrofuran (THF) structures. [, , ] This interaction is highly stereoselective, leading to predictable product configurations. [, , ]

A: this compound (Re₂O₇) is a yellow solid with a melting point of 297–300 °C and a boiling point of 360 °C. []

  • Spectroscopic data:
    • IR Spectroscopy: Shows distinct bands for different surface rhenium species, such as [ReO₄]ads− and [Re₂O₇]ads, when supported on alumina. []
    • Raman Spectroscopy: Confirms structural differences between dehydrated and hydrated forms of Re₂O₇ on alumina. []
    • Nuclear Quadrupole Resonance (NQR): Reveals a strong asymmetry in the electronic charge distribution around the central rhenium atom due to bridging oxygen atoms. []

A: this compound is highly soluble in aprotic donor solvents like acetonitrile, tetrahydrofuran, and pyridine, and modestly soluble in other organic solvents. [] It is hygroscopic, readily forming perrhenic acid (HReO₄) upon contact with water. []

  • Stability: Re₂O₇ is thermally stable but decomposes in the presence of reducing agents. [] It can cleave tetrahydrofuran in the presence of trifluoroacetic anhydride and a carboxylic acid. []
  • Applications under various conditions:
    • Dehydration reactions: Effective for a wide range of alcohols (allylic, aliphatic, homoallylic, tertiary, and secondary) at relatively mild conditions (100–150 °C, ambient atmosphere) in technical toluene. []
    • Olefin metathesis: Typically used at elevated temperatures on an alumina support. [, ] The activity depends on the loading of Re₂O₇, with higher loadings leading to greater activity. [, ]
    • Oxidative cyclizations: Often carried out in chlorinated solvents like dichloromethane. [] Requires careful control of reaction conditions to achieve desired selectivity. []

ANone: this compound is a versatile catalyst used in various organic reactions.

  • Alkene Metathesis: Re₂O₇ supported on alumina is a well-known heterogeneous catalyst for olefin metathesis. [, , ]
    • Mechanism: Involves a pseudo-Wittig initiation step where a metallaoxacyclobutane intermediate is formed. [] This intermediate then undergoes cycloreversion to generate new olefins. []
    • Selectivity: Can catalyze both self-metathesis and cross-metathesis of olefins. [] The selectivity depends on the reaction conditions and the nature of the olefins. []
  • Dehydration of Alcohols: Re₂O₇ is an efficient and selective catalyst for dehydrating various alcohols to their corresponding olefins. [, ]
    • Mechanism: Involves the coordination of the alcohol's oxygen to the Lewis acidic Re₂O₇, facilitating C-O bond cleavage and water elimination. [, ]
    • Selectivity: Shows excellent selectivity towards the formation of the desired olefin, surpassing traditional Brønsted acid catalysts in many cases. [, ]
  • Oxidative Polycyclizations: Re₂O₇ promotes the oxidative cyclization of polyenes containing bis-homoallylic alcohols to form poly-THF products. [, , ]
    • Mechanism: Involves a cascade of reactions initiated by the activation of the alcohol by Re₂O₇. [, ] The subsequent steps involve intramolecular cyclizations and oxidations. [, ]
    • Selectivity: Exhibits high stereoselectivity, influenced by the substrate structure and reaction conditions. [, , ]

ANone: While the provided abstracts do not explicitly discuss detailed computational studies on Re₂O₇, such studies are certainly relevant and likely conducted in the broader research landscape.

  • DFT Calculations: Density functional theory (DFT) calculations are valuable for studying the electronic structure and bonding in Re₂O₇ and its complexes. [, ] They can provide insights into the reaction mechanisms and origins of selectivity in Re₂O₇-catalyzed reactions.

ANone: While the abstracts primarily focus on Re₂O₇ itself, understanding the SAR is crucial for developing improved catalysts.

  • Ligand Modification: Introducing different ligands around the rhenium center can significantly alter its Lewis acidity, steric environment, and consequently its catalytic activity and selectivity. [, , ] For instance, bulky ligands can influence the diastereoselectivity of oxidative cyclizations. []
  • Support Effects: In heterogeneous catalysis, the support material plays a vital role. [, , ] The interaction between Re₂O₇ and the support (e.g., alumina) can influence the dispersion, oxidation state, and catalytic properties of the active rhenium species. [, , ]

ANone:

  • Molybdenum-based catalysts: These offer a potentially more cost-effective alternative to Re₂O₇, showing intermediate activity and selectivity in dehydration reactions. [] They have also demonstrated good activity in lactic acid deoxygenation to propionic acid. []
  • Traditional Brønsted acids: Sulfuric acid, for example, is a common dehydration catalyst but often suffers from lower selectivity and environmental concerns compared to Re₂O₇. []
  • Solid acid catalysts: Acid resins, zeolites, and mesoporous materials offer heterogeneity but are often outperformed by Re₂O₇ in terms of activity and selectivity for dehydration reactions. []

      ANone: While the provided abstracts do not offer a historical overview, key milestones likely include:

        ANone: this compound's unique properties lend themselves to cross-disciplinary research:

        • Catalysis and Materials Science: The use of Re₂O₇ as a catalyst in various organic reactions intersects with materials science, particularly in designing and developing heterogeneous catalysts with improved activity, selectivity, and stability. [, , ]
        • Organic Synthesis and Natural Product Chemistry: The application of Re₂O₇ in oxidative polycyclizations has significant implications for synthesizing complex natural products, such as Annonaceous acetogenins. [, , ]
        • Sustainable Chemistry and Biomass Conversion: Re₂O₇'s effectiveness in dehydrating bio-based alcohols like terpenes and lactic acid highlights its potential in biomass conversion and developing sustainable chemical processes. [, ]

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